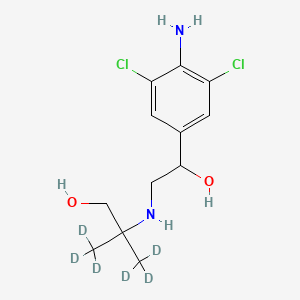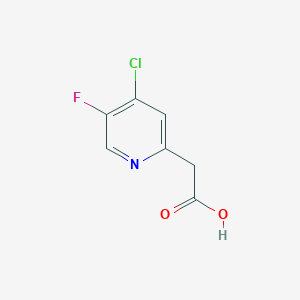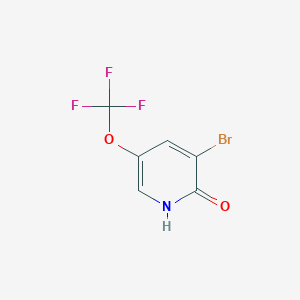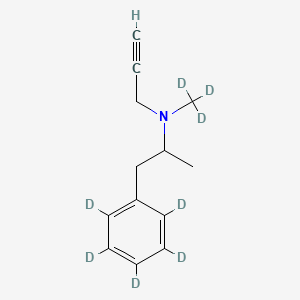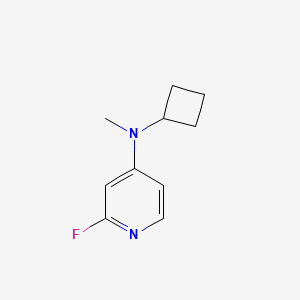
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclobutyl group, a fluorine atom, and a methyl group attached to a pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . The cyclobutyl group can be introduced through cycloalkylation reactions, where cyclobutyl halides react with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production of N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine may involve optimized synthetic routes to achieve higher yields and purity. These methods often include multi-step processes with careful control of reaction conditions, such as temperature, pressure, and the use of catalysts .
化学反应分析
Types of Reactions
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
科学研究应用
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclobutyl and methyl groups contribute to the compound’s overall stability and bioavailability .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
N-methylpyridin-4-amine: Lacks the fluorine and cyclobutyl groups but shares the pyridine core structure.
Cyclobutylamine: Contains the cyclobutyl group but lacks the pyridine ring
Uniqueness
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine is unique due to the combination of the cyclobutyl, fluorine, and methyl groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
属性
分子式 |
C10H13FN2 |
|---|---|
分子量 |
180.22 g/mol |
IUPAC 名称 |
N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C10H13FN2/c1-13(8-3-2-4-8)9-5-6-12-10(11)7-9/h5-8H,2-4H2,1H3 |
InChI 键 |
LTEUERAAUQMOLC-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCC1)C2=CC(=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


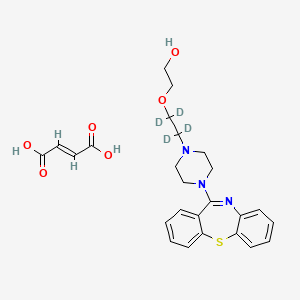
![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
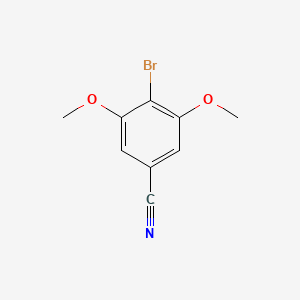
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
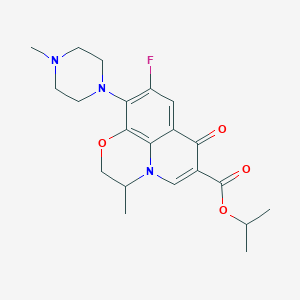
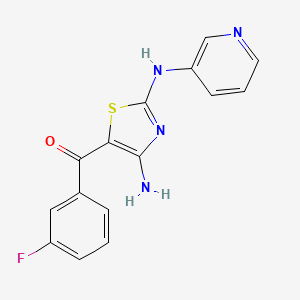
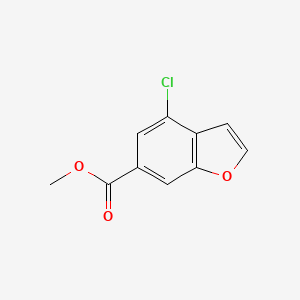
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
